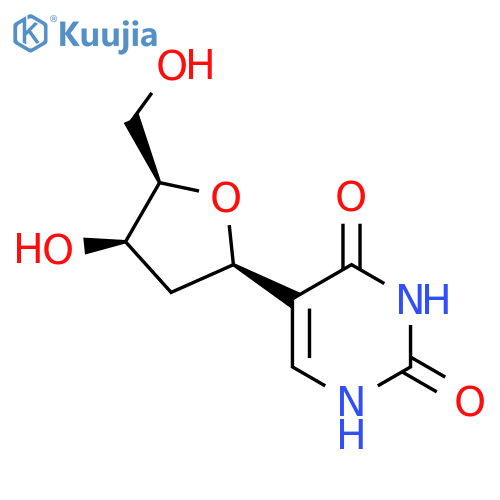Cas no 39967-60-7 (Deoxypseudouridine)

Deoxypseudouridine structure
商品名:Deoxypseudouridine
Deoxypseudouridine 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,5-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 2'-DEOXYPSEUDOURIDINE
- 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
- 2'-DEOXYGUANOSINE-5'-TRIPHOSPHORIC ACID DISODIUM SALT
- Deoxypseudouridine
- 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 39967-60-7
- NSC804517
- CS-7717
- PD102954
- SCHEMBL658719
- HY-101970
- DTXSID00440386
- 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AKOS040740767
- MS-23290
- NSC-804517
- DB-253278
-
- インチ: InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
- InChIKey: ASOJEESZSWWNQK-RRKCRQDMSA-N
- ほほえんだ: O[C@@H](C1)[C@@H](CO)O[C@H]1C(C(N2)=O)=CNC2=O
計算された属性
- せいみつぶんしりょう: 228.07500
- どういたいしつりょう: 228.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
じっけんとくせい
- 密度みつど: 1.503±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 220-222 ºC (ethanol methanol )
- ようかいど: 微溶性(3.4 g/l)(25ºC)、
- PSA: 115.41000
- LogP: -1.75360
Deoxypseudouridine セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Deoxypseudouridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1249484-25mg |
2'-Deoxypseudouridine |
39967-60-7 | 98% | 25mg |
$1695 | 2024-06-06 | |
| Ambeed | A628750-5mg |
2-Deoxypseudouridine |
39967-60-7 | 98% | 5mg |
$351.0 | 2023-06-20 | |
| TRC | D211980-1mg |
2'-Deoxypseudouridine |
39967-60-7 | 1mg |
$ 90.00 | 2022-06-05 | ||
| ChemScence | CS-7717-5mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 5mg |
$360.0 | 2022-04-27 | |
| ChemScence | CS-7717-1mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 1mg |
$120.0 | 2022-04-27 | |
| ChemScence | CS-7717-50mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 50mg |
$2160.0 | 2022-04-27 | |
| MedChemExpress | HY-101970-10mM*1mLinDMSO |
Deoxypseudouridine |
39967-60-7 | 98.18% | 10mM*1mLinDMSO |
¥2761 | 2022-02-25 | |
| MedChemExpress | HY-101970-5mg |
Deoxypseudouridine |
39967-60-7 | 98.61% | 5mg |
¥3150 | 2024-04-18 | |
| MedChemExpress | HY-101970-25mg |
Deoxypseudouridine |
39967-60-7 | 98.61% | 25mg |
¥10000 | 2024-04-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D879172-1mg |
Deoxypseudouridine |
39967-60-7 | ≥98% | 1mg |
¥1,128.60 | 2022-01-13 |
Deoxypseudouridine 関連文献
-
Takashi Kanamori,Yoshiaki Masaki,Masahiro Mizuta,Hirosuke Tsunoda,Akihiro Ohkubo,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2012 10 1007
-
Colin B. Reese,Qinpei Wu Org. Biomol. Chem. 2003 1 3160
-
Cheng-Ping Yu,Hsin-Yun Chang,Tun-Cheng Chien New J. Chem. 2019 43 8796
-
Jon del Arco,Almudena Perona,Leticia González,Jesús Fernández-Lucas,Federico Gago,Pedro A. Sánchez-Murcia Org. Biomol. Chem. 2019 17 7891
-
Alain Mayer,Adrian H?berli,Christian J. Leumann Org. Biomol. Chem. 2005 3 1653
39967-60-7 (Deoxypseudouridine) 関連製品
- 1445-07-4(Pseudouridine)
- 64272-68-0(1,3-Dimethylpseudouridine)
- 81691-06-7(3-Methylpseudouridine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
